molecular formula C9H11N3O B1306438 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine CAS No. 957483-46-4

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine

Cat. No. B1306438
CAS RN: 957483-46-4
M. Wt: 177.2 g/mol
InChI Key: ZAJNESYURABECT-UHFFFAOYSA-N
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Description

The compound 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The furan-2-yl group attached to the pyrazole ring suggests that the compound may exhibit interesting chemical and biological properties, as furan derivatives are known for their diverse pharmacological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with furan moieties, typically involves the cyclization of chalcones with hydrazine derivatives. For instance, the synthesis of novel furan-2-yl-1H-pyrazoles was achieved by reacting chemical precursors and evaluating their effectiveness at disrupting α-synuclein aggregation, which is relevant to Parkinson's disease . Similarly, N-substituted 5-(furan-2-yl)-phenyl pyrazolines were synthesized through the cyclization of various chalcones with N-substituted phenyl hydrazine . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and ESI-MS, as well as X-ray crystallography . For example, the structure of a related compound, (furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, was determined, revealing a disordered furan ring and a planar pyrazole ring with specific dihedral angles . These techniques would be essential in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives with furan moieties can be explored through various chemical reactions. For instance, the study of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties under microwave irradiation showed reactivity towards orthoesters . This suggests that this compound could also exhibit interesting reactivity patterns, which could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. For example, the antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines was evaluated, with some compounds showing promising activities . Additionally, the fungicidal activity of pyrazole derivatives containing 5-phenyl-2-furan was assessed, with certain compounds displaying significant activity against various fungi . These studies indicate that the physical and chemical properties of this compound could be similarly diverse and potentially valuable in pharmaceutical applications.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Anticancer Activities : A study on the synthesis of pyridine, thioamide, thiazoles, and other derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one showed significant antimicrobial and anticancer activities, particularly against MCF-7 breast cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
  • Biological Evaluation of Naphtho[2,1-b]furan Derivatives : Another research focused on synthesizing and evaluating the biological activities of Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These compounds exhibited promising effects against various bacteria and fungi (El-Wahab et al., 2011).

Catalytic Synthesis and Biological Studies

  • Synthesis and Activity Evaluation : A study detailed the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, highlighting their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).
  • Catalytic Synthesis of Antioxidant Agents : Another study synthesized (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, revealing their potential as antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).

Synthesis of Novel Compounds

  • Novel Pyrazoline Derivatives : A study synthesized N-substituted 5-(furan-2-yl)-phenyl pyrazolines, demonstrating their in-vitro antibacterial activity (Rani et al., 2015).
  • Synthesis of Pyridine and Naphthyridine Derivatives : Research on the synthesis of novel pyridine and naphthyridine derivatives from 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles was conducted, contributing to the exploration of new heterocyclic compounds (Abdelrazek et al., 2010).

Antiviral and Antibacterial Research

  • Antiviral Evaluation of Pyrazoles : A study on the synthesis of 1-arylpyrazoles and their glycosides showcased their antiviral activity, particularly against vesicular stomatitis virus (VSV) (El-Telbani et al., 2011).
  • Antimicrobial Activities of New Derivatives : Research focused on the synthesis of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehyde derivatives, demonstrating their potential as effective antimicrobial agents (2021).

Mechanism of Action

Without specific information about the use of this compound, it’s difficult to predict its mechanism of action. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used as a chemical reagent, the mechanism would depend on the specific reaction .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied as a potential drug. If it has interesting chemical reactivity, it could be used as a synthetic reagent .

properties

IUPAC Name

2-[1-(furan-2-yl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNESYURABECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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